molecular formula C17H23N5O2 B2846110 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1798538-80-3

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2846110
CAS No.: 1798538-80-3
M. Wt: 329.404
InChI Key: HCOUJXIVEPNLEY-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidinylmethyl group is linked to a urea moiety, which is further connected to a 4-methoxy-2-methylphenyl aromatic ring. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and allosteric modulators, where the pyrimidine ring often serves as a scaffold for hydrogen bonding and π-π interactions . The 4-methoxy group on the phenyl ring may enhance solubility, while the methyl substituents could influence steric effects and metabolic stability.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-8-13(24-5)6-7-14(11)20-17(23)18-10-15-19-12(2)9-16(21-15)22(3)4/h6-9H,10H2,1-5H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOUJXIVEPNLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=C(C=C(C=C2)OC)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-(dimethylamino)-6-methylpyrimidine and 4-methoxy-2-methylphenyl isocyanate. These intermediates are then reacted under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets. The dimethylamino group and pyrimidinyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methoxy-2-methylphenyl group distinguishes it from analogs with halogens (e.g., 8e, 8g, BK10124), which may alter electronic properties and binding affinity.

Pharmacological Activity

While specific data for the target compound are unavailable, insights can be drawn from structurally related urea derivatives:

  • Compound 8e : The 4-fluorophenyl group in 8e is associated with moderate activity as an allosteric modulator, suggesting that electron-withdrawing groups like methoxy (in the target) could modulate potency .
  • Compound 8g : The bulky iodo substituent in 8g reduces solubility but may increase target residence time due to hydrophobic interactions .

Biological Activity

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a dimethylamino group, and a urea moiety. Its molecular formula is C16H21N5OC_{16}H_{21}N_{5}O with a molecular weight of 299.37 g/mol. The presence of the dimethylamino group enhances solubility and reactivity, making it suitable for various biological interactions.

Property Value
Molecular FormulaC16H21N5O
Molecular Weight299.37 g/mol
CAS Number1797662-75-9

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimalarial Activity : Urea derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported IC50 values ranging from 0.09 to 7.2 µM for related compounds, suggesting significant antimalarial potential .
  • Kinase Inhibition : The compound may interact with various kinases, influencing cellular signaling pathways. Studies have indicated that modifications in the urea structure can enhance selectivity and potency against specific kinases .
  • Cytotoxicity : The cytotoxic effects against mammalian cell lines (e.g., HepG2) have been evaluated, with certain derivatives demonstrating sub-micromolar potency, indicating a potential therapeutic window for further development .

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve:

  • Receptor Interactions : The dimethylamino and pyrimidinyl groups may facilitate binding to specific receptors or enzymes, modulating their activity.
  • Biochemical Pathways : The compound's structure allows it to influence various biochemical pathways, potentially leading to alterations in cellular processes such as apoptosis and proliferation.

Study 1: Antimalarial Evaluation

A study focused on the synthesis and biological evaluation of urea derivatives against P. falciparum highlighted the importance of structural modifications in enhancing antimalarial activity. The most potent compounds were subjected to further analysis to determine their selectivity and mechanism of action .

Study 2: Kinase Profiling

Another research initiative investigated the kinase inhibition profile of related compounds. It was found that certain structural features significantly influenced the binding affinity to various kinases, suggesting that similar modifications could enhance the efficacy of this compound in therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including:

  • Formation of the pyrimidine core via condensation reactions (e.g., using malononitrile or thiourea derivatives).
  • Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
  • Urea linkage formation using carbodiimide coupling agents (e.g., EDC or DCC) . Optimization requires precise control of temperature (e.g., 60–80°C for pyrimidine ring closure), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and pyrimidine ring vibrations .

Q. What preliminary assays are used to evaluate its bioactivity in cancer research?

  • Enzyme Inhibition Assays: Measure IC50 against kinases (e.g., FGFR1 or EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cell Viability Assays: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its kinase selectivity?

  • Core Modifications: Replace the 6-methylpyrimidine with a 6-ethoxy group to alter steric bulk and hydrogen-bonding capacity .
  • Substituent Analysis: Compare dimethylamino (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups on pyrimidine to assess binding affinity shifts .
  • In Silico Docking: Use Schrödinger Suite or AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., hinge region residues) .

Q. What strategies mitigate poor aqueous solubility during pharmacological profiling?

  • Prodrug Design: Introduce phosphate or glycoside groups to improve hydrophilicity .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI <0.2) to enhance bioavailability .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?

  • Source of Discrepancies: Variability in assay conditions (e.g., ATP concentrations in kinase assays) or cell line genetic backgrounds .
  • Resolution Methods:
  • Standardize protocols using CLIA-certified assays.
  • Validate findings in orthotopic xenograft models to correlate in vitro/in vivo efficacy .

Methodological Guidance

Q. What computational tools predict metabolic stability and off-target effects?

  • Metabolism Prediction: Use StarDrop’s DEREK or MetaCore to identify CYP450 oxidation sites (e.g., N-demethylation of dimethylamino group) .
  • Off-Target Screening: Perform broad-panel binding assays (Eurofins Cerep) or machine learning models (e.g., DeepChem) to assess GPCR or ion channel interactions .

Q. How should researchers prioritize structural analogs for lead optimization?

  • Pharmacokinetic Filters: Apply Lipinski’s Rule of Five and aqueous solubility thresholds (>50 µM).
  • Efficacy Metrics: Rank compounds by IC50 (<1 µM for kinases) and selectivity index (>10-fold vs. non-target kinases) .

Data Contradictions and Validation

Q. Why do in vitro potency and in vivo efficacy sometimes diverge?

  • Key Factors:
  • Plasma protein binding (e.g, >95% binding reduces free drug concentration) .
  • Hepatic first-pass metabolism (e.g., glucuronidation of the urea moiety) .
    • Mitigation: Use cassette dosing in PK studies to compare AUC(0–24h) of analogs .

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